5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
JNVCUDQTLVAELV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
Comparison with Similar Compounds
Alkyl vs. Aryl Substituents
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1782437-77-7):
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₉N₃O₂): Phenyl group at position 1 introduces aromaticity and planarity. Molecular weight: 207.20, lower than the cyclopentyl derivative due to the absence of cyclopentyl’s five carbons.
Heterocyclic Substituents
Electron-Withdrawing Groups
- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS sc-332913): Fluorine atom enhances metabolic stability and lipophilicity.
Biological Activity
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential anticancer effects, and its mechanism of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- IUPAC Name : 1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid
The structure features a triazole ring with a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial and antifungal activities . The mechanism is primarily attributed to the inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. This suggests potential applications in treating fungal infections.
A comparative analysis of similar compounds shows varying degrees of antimicrobial effectiveness:
| Compound Name | Antimicrobial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibits cytochrome P450 |
| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | High | Inhibits ergosterol synthesis |
| 5-Cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid | Low | Less effective against fungi |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, it was evaluated against non-small cell lung cancer (NSCLC) and leukemia cell lines with promising results.
Case Study Example :
In vitro studies demonstrated that this compound exhibited growth inhibition in the HOP-92 NSCLC cell line. The specific IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a therapeutic agent.
The biological activity of this compound can be explained through its interaction with various biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, potentially inhibiting their activity.
- Biochemical Pathways : It may affect pathways involving carbonic anhydrase and other crucial enzymes involved in tumor progression and fungal metabolism.
Research Findings
Recent investigations have highlighted the need for further exploration into the pharmacological profile of this compound. Studies have focused on:
- In vitro cytotoxicity assessments against a range of cancer cell lines.
- Mechanistic studies to elucidate how the compound interacts at the molecular level with target enzymes.
Q & A
(Basic) What spectroscopic and crystallographic methods confirm the molecular structure of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid?
Answer:
The molecular structure can be confirmed via single-crystal X-ray diffraction (SCXRD), which provides atomic-level resolution. For example, a related triazole-carboxylic acid derivative was analyzed using SCXRD at 293 K, yielding an R factor of 0.063 and a data-to-parameter ratio of 17.0 . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and cyclopentyl group integration.
- FT-IR spectroscopy : Identification of carboxylic acid (-COOH) and triazole ring vibrations (e.g., C-N stretching at ~1500 cm) .
(Advanced) How can researchers optimize reaction conditions for synthesizing this compound to improve yield?
Answer:
Optimization strategies include:
- Catalyst selection : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
- Temperature control : Reflux in acetic acid (e.g., 3–5 hours at 110°C) to enhance cyclization efficiency .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .
Example parameters from analogous syntheses:
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclocondensation | DMF-DMA, 80°C, 6 hours | 15% increase |
| Hydrolysis | NaOH (2M), ethanol, reflux | 90% purity |
(Basic) What are the common synthetic precursors for triazole-carboxylic acid derivatives?
Answer:
Key precursors include:
- Cyclopentylamine : For introducing the cyclopentyl substituent.
- Methyl isocyanide : To form the 1-methyltriazole core .
- Ethyl acetoacetate : Used in cyclocondensation reactions with phenylhydrazine derivatives .
(Advanced) How should discrepancies between theoretical and experimental NMR data be resolved?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:
- Deuterated solvents : Use DMSO-d or CDCl to minimize solvent shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing triazole protons from cyclopentyl CH groups) .
- Computational validation : Compare experimental C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) .
(Advanced) What computational methods predict the electronic effects of the cyclopentyl substituent?
Answer:
DFT calculations (e.g., Gaussian 09) assess substituent effects:
- HOMO-LUMO analysis : Evaluate electron-withdrawing/donating properties of the cyclopentyl group.
- Molecular electrostatic potential (MEP) : Map charge distribution to predict reactivity sites .
Example findings:
| Parameter | Cyclopentyl Substituent Effect |
|---|---|
| HOMO Energy | -6.2 eV (stabilized) |
| Dipole Moment | 4.8 Debye (enhanced polarity) |
(Basic) How is purity assessed for triazole-carboxylic acid derivatives?
Answer:
Critical techniques include:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm.
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNO requires C 58.65%, H 6.71%) .
- Melting point : Sharp range (e.g., 201–203°C for related compounds) indicates purity .
(Advanced) How do steric effects of the cyclopentyl group influence enzyme inhibition studies?
Answer:
The bulky cyclopentyl group may:
- Block active sites : Reduce binding affinity in enzymes with shallow pockets (e.g., cyclooxygenase-2).
- Enhance selectivity : Favor hydrophobic interactions in deeper binding cavities (e.g., kinase inhibitors) .
Case study: Cyclopentyl-substituted triazoles showed 30% lower IC values compared to methyl analogs in tyrosine kinase assays .
(Basic) What storage conditions preserve the stability of this compound?
Answer:
- Temperature : Store at -20°C in sealed vials.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
- Light protection : Amber glass containers to avoid photodegradation .
(Advanced) How can solubility challenges in biological assays be addressed?
Answer:
Strategies include:
- Salt formation : Convert to sodium or potassium salts (improves aqueous solubility).
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .
- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .
(Advanced) What are the pitfalls in scaling up synthesis from lab to pilot scale?
Answer:
Challenges and solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
